molecular formula C13H9ClFNO2 B15064856 Methyl 5-(4-chloro-2-fluorophenyl)nicotinate CAS No. 1346691-87-9

Methyl 5-(4-chloro-2-fluorophenyl)nicotinate

Cat. No.: B15064856
CAS No.: 1346691-87-9
M. Wt: 265.67 g/mol
InChI Key: JSUOKUQTJXKXOU-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-2-fluorophenyl)nicotinate: is a chemical compound with the molecular formula C13H9ClFNO2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the nicotinic acid ring is replaced by a 4-chloro-2-fluorophenyl group, and the carboxylic acid group is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate typically involves the esterification of 5-(4-chloro-2-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .

Medicine: Its derivatives may exhibit biological activities that are useful in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at nicotinic acid receptors, leading to various physiological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

  • Methyl 2-chloro-5-(4-fluorophenyl)nicotinate
  • Methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate
  • Methyl nicotinate

Comparison: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to Methyl nicotinate, which is primarily used as a rubefacient, this compound has broader applications in medicinal chemistry and industrial processes .

Properties

CAS No.

1346691-87-9

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

methyl 5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-3-2-10(14)5-12(11)15/h2-7H,1H3

InChI Key

JSUOKUQTJXKXOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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